2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-([1,1'-Biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS: 921129-67-1) is a heterocyclic acetamide derivative with a molecular formula of C₂₆H₂₃N₃O₂S and a molecular weight of 449.55 g/mol . Its structure features a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl group at position 2 and a biphenylacetamide moiety at position 2. The methoxy group on the phenyl ring enhances solubility and modulates electronic properties, while the biphenyl system contributes to aromatic stacking interactions, making it a candidate for pharmacological applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-31-22-13-11-21(12-14-22)29-26(23-16-32-17-24(23)28-29)27-25(30)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHJCZLNLTHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.55 g/mol. The structure includes a biphenyl moiety and a thieno[3,4-c]pyrazole ring, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O2S |
| Molecular Weight | 441.55 g/mol |
| CAS Number | 872596-60-6 |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways .
Case Study: Inhibition of BRAF(V600E)
A series of pyrazole derivatives were synthesized and evaluated for their activity against BRAF(V600E), a common mutation in melanoma. Compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.
Example Findings:
In vitro studies have shown that certain derivatives can significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting their potential as anti-inflammatory agents .
Antibacterial Activity
Some pyrazole derivatives exhibit antibacterial properties against a range of pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Research Insights:
A study on related compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics in specific assays .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at various positions on the pyrazole ring or the biphenyl substituent can lead to enhanced potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increased lipophilicity |
| Substituents on biphenyl | Enhanced receptor binding |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Pharmacological Properties
- Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound improves water solubility compared to the m-tolyl analogue (methyl substituent) .
- Biphenyl vs. Cyclohexane : The biphenylacetamide moiety increases molecular rigidity and aromatic surface area, favoring interactions with hydrophobic binding pockets. In contrast, cyclohexanecarboxamide introduces conformational flexibility, which may reduce target specificity .
- Thienopyrazole vs. Thiazole Cores: The thieno[3,4-c]pyrazole core in the target compound offers a planar, fused-ring system, promoting stable crystal packing (as seen in similar structures ). Thiazole-based analogues exhibit twisted geometries, which may limit packing efficiency but enhance solubility .
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s thienopyrazole core likely adopts a planar conformation, similar to dichlorophenyl-thiazole acetamides, where dihedral angles between aromatic systems influence molecular aggregation .
- Hydrogen-bonding motifs, such as N–H⋯N interactions observed in dichlorophenyl-thiazole acetamides (R₂²(8) graph-set motif), are critical for stabilizing crystal lattices. The target compound’s acetamide group may participate in analogous intermolecular interactions .
Pharmacological Potential
- For example, quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) show anti-cancer activity via kinase inhibition. The biphenyl group in the target compound may similarly interact with hydrophobic kinase domains .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
A carbodiimide-mediated coupling reaction is commonly employed. For example, 3,4-dichlorophenylacetic acid can react with a heterocyclic amine (e.g., 2-aminothiazole) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K, followed by purification via solvent extraction and recrystallization . Optimize reaction time (3–6 hours) and stoichiometry (1:1 molar ratio) to improve yield.
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- X-ray crystallography to resolve hydrogen-bonding patterns (e.g., inversion dimers linked via N–H⋯N interactions) .
- NMR spectroscopy (¹H/¹³C) to verify substituent integration and coupling patterns.
- FT-IR to identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C–H vibrations.
Q. What safety precautions are critical during handling?
- Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).
- In case of exposure: Rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized using statistical experimental design?
Apply Design of Experiments (DoE) to minimize trials while evaluating critical factors:
- Variables: Temperature (e.g., 273–298 K), catalyst loading (EDC: 1–1.5 equiv), solvent polarity (dichloromethane vs. DMF).
- Response surface methodology (RSM) can model interactions between variables and predict optimal yields .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., reactivity or stability)?
Integrate quantum chemical calculations (e.g., DFT for reaction pathways) with experimental validation. For example, ICReDD’s approach combines reaction path searches using quantum calculations with machine learning to prioritize experimental conditions, reducing trial-and-error inefficiencies .
Q. What analytical methods ensure purity and quantify trace impurities?
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) and UV detection (λ = 254 nm).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and detect impurities via high-resolution mass spectrometry.
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. How to predict and validate biological activity for this compound?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
- In vitro assays : Test antileishmanial or antiproliferative activity via cell viability assays (MTT) at concentrations of 1–100 µM .
- Compare results with structurally similar acetamide derivatives (e.g., thiazole-containing analogs) .
Q. What strategies assess chemical stability under varying conditions?
Conduct accelerated stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
